Cas no 2229656-97-5 (4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine)

4-(4-Fluorophenyl)-2,2-dimethylbut-3-en-1-amine is a fluorinated organic amine compound featuring a phenyl ring substituted with a fluorine atom at the para position, along with a dimethyl-substituted butenyl amine side chain. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom enhances metabolic stability and binding affinity in bioactive molecules, while the unsaturated butenyl group offers versatility for further functionalization. The compound's well-defined stereochemistry and high purity ensure consistent performance in coupling reactions, cyclizations, and other transformations. Its stability under standard storage conditions further supports its utility in research and industrial applications.
4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine structure
2229656-97-5 structure
商品名:4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine
CAS番号:2229656-97-5
MF:C12H16FN
メガワット:193.260546684265
CID:6338369
PubChem ID:165970760

4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine 化学的及び物理的性質

名前と識別子

    • 4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine
    • 2229656-97-5
    • EN300-1790503
    • インチ: 1S/C12H16FN/c1-12(2,9-14)8-7-10-3-5-11(13)6-4-10/h3-8H,9,14H2,1-2H3/b8-7+
    • InChIKey: FMXREQLBEZDRMV-BQYQJAHWSA-N
    • ほほえんだ: FC1C=CC(=CC=1)/C=C/C(C)(C)CN

計算された属性

  • せいみつぶんしりょう: 193.126677677g/mol
  • どういたいしつりょう: 193.126677677g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1790503-5.0g
4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine
2229656-97-5
5g
$3189.0 2023-05-23
Enamine
EN300-1790503-1.0g
4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine
2229656-97-5
1g
$1100.0 2023-05-23
Enamine
EN300-1790503-5g
4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine
2229656-97-5
5g
$3189.0 2023-09-19
Enamine
EN300-1790503-0.5g
4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine
2229656-97-5
0.5g
$1056.0 2023-09-19
Enamine
EN300-1790503-10.0g
4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine
2229656-97-5
10g
$4729.0 2023-05-23
Enamine
EN300-1790503-0.1g
4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine
2229656-97-5
0.1g
$968.0 2023-09-19
Enamine
EN300-1790503-10g
4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine
2229656-97-5
10g
$4729.0 2023-09-19
Enamine
EN300-1790503-0.05g
4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine
2229656-97-5
0.05g
$924.0 2023-09-19
Enamine
EN300-1790503-2.5g
4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine
2229656-97-5
2.5g
$2155.0 2023-09-19
Enamine
EN300-1790503-0.25g
4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine
2229656-97-5
0.25g
$1012.0 2023-09-19

4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine 関連文献

4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amineに関する追加情報

4-(4-Fluorophenyl)-2,2-Dimethylbut-3-en-1-Amine: A Comprehensive Overview

4-(4-Fluorophenyl)-2,2-Dimethylbut-3-en-1-Amine, also known by its CAS number 2229656-97-5, is a compound of significant interest in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an aromatic ring with a substituted amine group. The presence of the fluorine atom in the para position of the phenyl ring introduces specific electronic and steric properties that make this compound versatile for a wide range of applications.

The synthesis of 4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine involves a series of well-established organic reactions. The starting material typically includes a substituted benzene ring with a fluorine substituent, which undergoes nucleophilic substitution or coupling reactions to introduce the amine functionality. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These improvements are particularly relevant in the context of increasing demand for sustainable chemical processes.

One of the most notable applications of this compound is in the field of drug discovery. The amine group in 4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine serves as a valuable site for further functionalization, allowing chemists to explore its potential as a building block for bioactive molecules. For instance, this compound has been used as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a promising candidate for treating various diseases, including cancer and inflammatory disorders.

In addition to its pharmaceutical applications, 4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amie has found utility in materials science. Its ability to form stable complexes with metal ions makes it an attractive candidate for use in coordination polymers and metal organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent research has focused on optimizing the structural properties of these materials to enhance their performance under various conditions.

The electronic properties of 4-(4-fluorophenyl)-2,2-dimethylbut-3-en-amie also make it suitable for use in organic electronics. Its conjugated system allows for efficient charge transport, which is essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have explored its potential as an electron donor or acceptor material in these devices, demonstrating promising results in terms of device efficiency and stability.

The environmental impact of 4-(4-fluorophenyl)-2,2-dimethylbut-amie has also been a topic of recent interest. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not persist long-term in natural environments. However, further research is needed to fully understand its fate and potential risks to ecosystems. Regulatory agencies are increasingly emphasizing the need for comprehensive environmental assessments for chemicals like this one to ensure their safe use and disposal.

In conclusion, 4-(4-fluorophenyl)-2,2-dimethylbut-amie, with its unique structure and versatile properties, continues to be a focal point in chemical research and development. Its applications span multiple disciplines, from drug discovery to materials science and organic electronics. As new insights into its synthesis, properties, and applications emerge from ongoing research efforts worldwide,, this compound is poised to play an increasingly important role in advancing technological innovation while addressing global challenges such as healthcare needs and sustainable energy solutions.

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